molecular formula C12H23NO2 B1476112 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol CAS No. 2001086-51-5

2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1476112
CAS No.: 2001086-51-5
M. Wt: 213.32 g/mol
InChI Key: VDMBMHWSPCCBMA-UHFFFAOYSA-N
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Description

2-(1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol is a chemical compound that features a piperidine ring substituted with a tetrahydropyran group and an ethan-1-ol moiety

Biochemical Analysis

Biochemical Properties

2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acid phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters . This interaction can affect the enzyme’s activity, potentially altering phosphate metabolism within cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the production, transport, and recycling of phosphate, which is crucial for energy metabolism and cellular signaling . Additionally, its impact on gene expression can lead to changes in protein synthesis and cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been found to interact with acid phosphatase, inhibiting its activity and thereby affecting phosphate metabolism . These interactions can also lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses have been associated with disruptions in phosphate metabolism and cellular signaling pathways . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with acid phosphatase affects phosphate metabolism, which is crucial for energy production and cellular signaling . These interactions can lead to changes in metabolic pathways and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been observed to interact with transport proteins that facilitate its movement across cell membranes . This distribution is essential for its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules . This localization is essential for its role in cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the tetrahydropyran moiety.

    Addition of the Ethan-1-ol Group: The ethan-1-ol group is typically added through a Grignard reaction or a similar nucleophilic addition reaction, where an appropriate alkyl halide reacts with the piperidine-tetrahydropyran intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The ethan-1-ol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.

    Substitution: The piperidine and tetrahydropyran rings can undergo substitution reactions, where hydrogen atoms or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted piperidine and tetrahydropyran derivatives.

Scientific Research Applications

2-(1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine: Shares the tetrahydropyran and piperidine moieties but lacks the ethan-1-ol group.

    4-(Tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with a methanamine group instead of the piperidine ring.

    2-(Piperidin-4-yl)ethan-1-ol: Contains the ethan-1-ol and piperidine moieties but lacks the tetrahydropyran group.

Uniqueness: 2-(1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-[1-(oxan-4-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c14-8-3-11-1-6-13(7-2-11)12-4-9-15-10-5-12/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMBMHWSPCCBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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